molecular formula C19H18N4O2 B2709336 N-{3-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}pyridine-3-carboxamide CAS No. 1423801-49-3

N-{3-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}pyridine-3-carboxamide

Cat. No.: B2709336
CAS No.: 1423801-49-3
M. Wt: 334.379
InChI Key: HQBUYJWPBYCZTR-UHFFFAOYSA-N
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Description

N-{3-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}pyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring, a phenyl group, and a cyanocyclobutyl moiety, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Cyanocyclobutyl Intermediate: This step involves the cyclization of a suitable precursor to form the cyanocyclobutyl ring. This can be achieved through a cyclization reaction using a nitrile and a suitable base under controlled temperature conditions.

    Coupling with Phenyl and Pyridine Rings: The cyanocyclobutyl intermediate is then coupled with a phenyl ring substituted with a carbamoyl group. This step often employs palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, under inert atmosphere conditions.

    Final Assembly: The final step involves the introduction of the pyridine-3-carboxamide moiety. This can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes:

    Optimization of Catalysts and Solvents: Using high-efficiency catalysts and solvents that can be easily recycled.

    Continuous Flow Synthesis: Implementing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

    Purification Techniques: Employing advanced purification techniques such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-{3-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or as a ligand in receptor binding studies.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{3-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}pyridine-2-carboxamide
  • N-{3-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}pyridine-4-carboxamide
  • N-{3-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}pyridine-3-sulfonamide

Uniqueness

N-{3-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of the cyanocyclobutyl moiety This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds

Properties

IUPAC Name

N-[3-[(1-cyanocyclobutyl)-methylcarbamoyl]phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-23(19(13-20)8-4-9-19)18(25)14-5-2-7-16(11-14)22-17(24)15-6-3-10-21-12-15/h2-3,5-7,10-12H,4,8-9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBUYJWPBYCZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=CC=C1)NC(=O)C2=CN=CC=C2)C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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